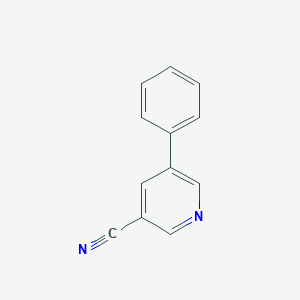

5-Phenylpyridine-3-carbonitrile

説明

5-Phenylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that similar compounds, such as pyridine derivatives, have been found to interact with various biological targets, including dna bases like adenine and guanine .

Mode of Action

The mode of action of 5-Phenylpyridine-3-carbonitrile involves a change in the transition dipole moment through proton transfer . This change is brought about by the compound’s interaction with its targets, leading to alterations in the orientation of the transition dipole moments of neighboring chromophores .

Biochemical Pathways

It’s known that the compound’s proton transfer process can influence the energy transfer along molecular wires . This process is energetically more favorable in the excited state than the ground state for all studied compounds .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, anti-mycobacterial, antifungal, and antiviral activities .

生化学分析

Biochemical Properties

Pyridine derivatives, which include 5-Phenylpyridine-3-carbonitrile, are known to be of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Cellular Effects

Related pyrimidinone-5-carbonitriles have shown potent cytotoxic activity against different cancer cells

Molecular Mechanism

A study on a similar compound, 2-mercapto-6-phenylpyridine-3-carbonitrile, suggests that changes in the transition dipole moment through proton transfer could play a role in its biochemical activity .

Metabolic Pathways

Pyridine derivatives are known to be involved in various biochemical reactions

生物活性

5-Phenylpyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of the carbonitrile group and the phenyl substitution on the pyridine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Proton Transfer Mechanism : The compound undergoes proton transfer, which alters its transition dipole moment, influencing energy transfer along molecular pathways. This mechanism has been observed in related pyridine derivatives, suggesting a similar behavior in this compound .

- Target Interaction : Similar compounds have been shown to interact with DNA bases such as adenine and guanine, potentially leading to anti-cancer effects through DNA damage or inhibition of replication .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Cytotoxicity Assessment

A study evaluating various pyridine derivatives, including those similar to this compound, assessed their cytotoxicity against three human cancer cell lines (HepG2, DU145, MBA-MB-231). The results indicated that several compounds exhibited IC50 values below 10 µM, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.0 |

| Compound B | DU145 | 7.2 |

| Compound C | MBA-MB-231 | 6.8 |

Mechanistic Studies

Research on similar compounds has revealed insights into their mechanisms of action. For example, the interaction between these compounds and cellular receptors or enzymes can lead to downstream signaling modifications that affect cellular proliferation and survival .

科学的研究の応用

Medicinal Chemistry

5-Phenylpyridine-3-carbonitrile is explored for its potential as an anticancer agent . Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 10.5 | |

| Derivative A | MCF-7 (breast) | 8.0 | |

| Derivative B | A549 (lung) | 12.0 |

In vitro studies indicate that this compound can induce apoptosis more effectively than conventional chemotherapeutics like bleomycin, suggesting its potential as a lead compound in cancer drug development.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. It is utilized in:

- Reactions for the synthesis of pyridine derivatives : The compound can participate in nucleophilic substitutions and cyclization reactions, leading to the formation of more complex structures.

- Photoredox catalysis : Recent studies have demonstrated its effectiveness in facilitating S-trifluoromethylation reactions under visible light, expanding its utility in organic synthesis.

Materials Science

This compound is also being investigated for applications in organic electronics :

- OLEDs (Organic Light Emitting Diodes) : The compound acts as a ligand in iridium(III) complexes, which are used to fabricate high-performance OLEDs. Its structural features contribute to improved efficiency and stability of these devices.

Case Study 1: Anticancer Activity

A study conducted by Mirjalili et al. focused on the anticancer properties of this compound derivatives. The research highlighted that certain modifications to the compound's structure significantly enhanced its cytotoxicity against various cancer cell lines, indicating the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Photopolymerization Sensitivity

Research published in Chem. Pharm. Bull demonstrated that derivatives of this compound can accelerate cationic photopolymerization processes, making them valuable in developing materials for coatings and adhesives . The sensitivity of these compounds to light exposure was quantitatively assessed, showing potential for real-time monitoring during polymerization.

特性

IUPAC Name |

5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJVGOUKSPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304859 | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-11-4 | |

| Record name | 5-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10177-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。